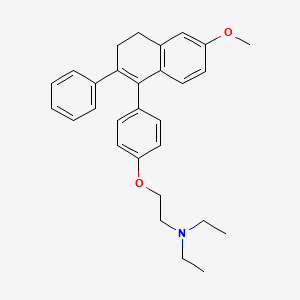
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine, also known by its CAS number 1908-03-8, is a chemical compound that has garnered interest in various scientific fields. This compound is utilized in multiple research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine involves specific reaction conditions and routes. While detailed synthetic routes are proprietary and often vary, general methods include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for the quantification and preparation of small molecules, including this compound.
Industrial Production: Industrial methods for producing this compound typically involve large-scale chemical reactions under controlled conditions to ensure purity and yield.
Analyse Chemischer Reaktionen
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine is used in several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research includes its potential therapeutic applications and interactions with pharmaceutical compounds.
Industry: This compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a cascade of biochemical reactions. These interactions can influence various physiological processes and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2-(p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)triethylamine is compared with other similar compounds to highlight its uniqueness:
Eigenschaften
CAS-Nummer |
1908-03-8 |
|---|---|
Molekularformel |
C29H33NO2 |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
N,N-diethyl-2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C29H33NO2/c1-4-30(5-2)19-20-32-25-14-11-23(12-15-25)29-27(22-9-7-6-8-10-22)17-13-24-21-26(31-3)16-18-28(24)29/h6-12,14-16,18,21H,4-5,13,17,19-20H2,1-3H3 |
InChI-Schlüssel |
LMNAQEJWMWBYLC-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=C(CCC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=C(CCC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
Verwandte CAS-Nummern |
1178-99-0 (hydrochloride) |
Synonyme |
2-(p-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy)triethylamine.HCl U 10,520 U 10520A U 10520A, hydrochloride U-10520A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















